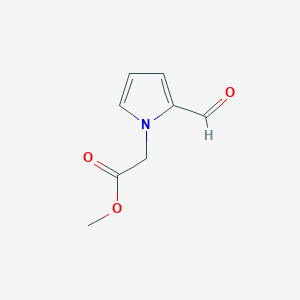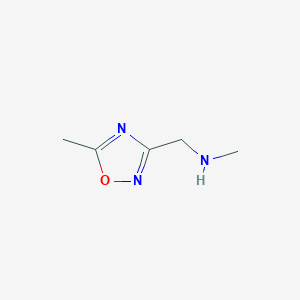
2-Chloro-6-hydroxynicotinic acid
Overview
Description
2-Chloro-6-hydroxynicotinic acid is an organic compound with the molecular formula C(_6)H(_4)ClNO(_3) It is a derivative of nicotinic acid, characterized by the presence of a chlorine atom at the second position and a hydroxyl group at the sixth position on the pyridine ring
Mechanism of Action
Target of Action
2-Chloro-6-hydroxynicotinic acid is a derivative of nicotinic acid, which is a precursor of the coenzyme nicotinamide adenine dinucleotide (NAD). The primary target of this compound is nicotinic acid dehydrogenase . This enzyme plays a crucial role in the conversion of nicotinic acid into 6-hydroxynicotinic acid .
Mode of Action
The interaction of this compound with its target, nicotinic acid dehydrogenase, results in the conversion of nicotinic acid into 6-hydroxynicotinic acid . This conversion is a significant step in the biochemical pathway involving this compound .
Biochemical Pathways
The biochemical pathway involving this compound is primarily the degradation of nicotinic acid . The first step in this pathway is the hydroxylation of nicotinic acid to 6-hydroxynicotinic acid, catalyzed by a molybdenum-containing hydroxylase . The subsequent steps involve the conversion of 6-hydroxynicotinic acid to 2,3,6-trihydroxypyridine through 2,5-dihydroxypiridine . The trihydroxylated pyridine ring is then saturated to 5,6-dihydroxypiperidine-2-one, followed by the oxidation of the C6 hydroxyl group, resulting in 3-hydroxypiperidine-2,6-dione .
Result of Action
The result of the action of this compound is the production of 6-hydroxynicotinic acid, a compound of significant research value as a pharmaceutical intermediate . This compound plays a crucial role in the synthesis of nitrogen-containing heterocyclic compounds, which are important in chemical pesticides . It also serves as a regulator by binding to transcriptional regulators associated with nicotinic acid metabolism .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound should be stored in a dark place, sealed, and at room temperature to maintain its stability . Additionally, the compound’s action, efficacy, and stability can be affected by the presence of other chemicals in its environment.
Biochemical Analysis
Biochemical Properties
2-Chloro-6-hydroxynicotinic acid plays a significant role in biochemical reactions, particularly in the degradation of nicotinic acid. It interacts with enzymes such as 6-hydroxynicotinate 3-monooxygenase, a flavin-dependent monooxygenase that catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid to 2,5-dihydroxypyridine . This interaction is crucial for the degradation of nicotinic acid by aerobic bacteria. Additionally, this compound may interact with other biomolecules involved in nicotinic acid metabolism, influencing various biochemical pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the synthesis of lipids, thereby reducing the weight of accumulated fat in warm-blooded animals . This compound’s impact on cellular metabolism and gene expression highlights its potential as a biochemical tool for studying metabolic regulation and lipid metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. It binds to 6-hydroxynicotinate 3-monooxygenase, facilitating the decarboxylative hydroxylation reaction . This enzyme interaction is essential for the compound’s role in nicotinic acid degradation. Additionally, this compound may act as an inhibitor or activator of other enzymes, influencing various biochemical pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation are influenced by factors such as pH and temperature . Over time, the compound may degrade, leading to changes in its biochemical activity and long-term effects on cellular function. These temporal effects are crucial for understanding the compound’s behavior in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as lipid synthesis inhibition and weight reduction . At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies. Understanding the dosage effects is essential for evaluating the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the degradation of nicotinic acid. It interacts with enzymes such as 6-hydroxynicotinate 3-monooxygenase, which catalyzes the conversion of 6-hydroxynicotinic acid to 2,5-dihydroxypyridine . This metabolic pathway is crucial for the compound’s role in nicotinic acid metabolism and its impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound may interact with specific transporters or binding proteins, affecting its localization and accumulation within cells . Understanding these interactions is essential for elucidating the compound’s cellular distribution and its potential effects on cellular function.
Subcellular Localization
This compound’s subcellular localization is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific cellular compartments or organelles, influencing its activity and function
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-6-hydroxynicotinic acid can be synthesized through several methods. One common approach involves the chlorination of 6-hydroxynicotinic acid. The reaction typically uses thionyl chloride (SOCl(_2)) or phosphorus oxychloride (POCl(_3)) as chlorinating agents under reflux conditions. The reaction proceeds as follows:
6-Hydroxynicotinic acid+SOCl2→2-Chloro-6-hydroxynicotinic acid+HCl+SO2
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for yield and purity, typically involving continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-hydroxynicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN(_3)) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH(_4)).
Major Products
Substitution: Formation of 2-aminonicotinic acid or 2-thiocyanato-6-hydroxynicotinic acid.
Oxidation: Formation of 2-chloro-6-oxonicotinic acid.
Reduction: Formation of 6-hydroxynicotinic acid.
Scientific Research Applications
2-Chloro-6-hydroxynicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxynicotinic acid: Lacks the chlorine atom, making it less reactive in substitution reactions.
2-Chloronicotinic acid: Lacks the hydroxyl group, affecting its solubility and reactivity.
Nicotinic acid: The parent compound, lacking both the chlorine and hydroxyl groups, used primarily as a vitamin (niacin).
Uniqueness
2-Chloro-6-hydroxynicotinic acid is unique due to the combination of the chlorine and hydroxyl groups, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
2-chloro-6-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-5-3(6(10)11)1-2-4(9)8-5/h1-2H,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCFFOOWFVZSSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652072 | |
| Record name | 2-Chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38025-90-0 | |
| Record name | 2-Chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-6-hydroxy-nicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-(3-Methylphenoxy)phenyl]methanol](/img/structure/B1415009.png)

![5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1415012.png)










![[2-(4-Methyl-1,4-diazepan-1-yl)quinolin-3-yl]methanol](/img/structure/B1415032.png)
